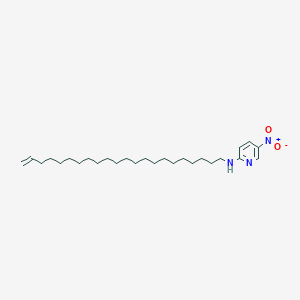![molecular formula C16H27NO2SSi B12545784 (3R,4R)-4-(Thiophen-2-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one CAS No. 653587-00-9](/img/structure/B12545784.png)
(3R,4R)-4-(Thiophen-2-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R)-4-(Thiophen-2-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one is a chiral azetidinone derivative Azetidinones are four-membered lactams, which are important intermediates in the synthesis of various biologically active compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-(Thiophen-2-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: This can be achieved through a [3+1] cycloaddition reaction between a β-lactam and an appropriate thiophene derivative.
Introduction of the Tri(propan-2-yl)silyl Group: This step involves the silylation of the hydroxyl group on the azetidinone ring using tri(propan-2-yl)silyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalyst Optimization: Using specific catalysts to increase the efficiency of the cycloaddition reaction.
Purification Techniques: Employing advanced purification techniques such as column chromatography or recrystallization to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4R)-4-(Thiophen-2-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidinone ring can be reduced to form the corresponding amine.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Azetidinone amines.
Substitution: Various substituted azetidinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3R,4R)-4-(Thiophen-2-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of enzyme inhibitors or receptor modulators.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural properties.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (3R,4R)-4-(Thiophen-2-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one involves its interaction with specific molecular targets. The azetidinone ring can act as a β-lactamase inhibitor, preventing the degradation of β-lactam antibiotics. The thiophene ring may interact with various biological receptors, modulating their activity. The silyl group can enhance the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
(3R,4R)-4-(Thiophen-2-yl)-3-hydroxyazetidin-2-one: Lacks the silyl group, making it less stable.
(3R,4R)-4-(Furan-2-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one: Contains a furan ring instead of a thiophene ring, altering its electronic properties.
Uniqueness
(3R,4R)-4-(Thiophen-2-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one is unique due to the combination of the thiophene ring and the silyl group, which provides enhanced stability, bioavailability, and potential for diverse chemical reactions.
Propiedades
Número CAS |
653587-00-9 |
|---|---|
Fórmula molecular |
C16H27NO2SSi |
Peso molecular |
325.5 g/mol |
Nombre IUPAC |
(3R,4R)-4-thiophen-2-yl-3-tri(propan-2-yl)silyloxyazetidin-2-one |
InChI |
InChI=1S/C16H27NO2SSi/c1-10(2)21(11(3)4,12(5)6)19-15-14(17-16(15)18)13-8-7-9-20-13/h7-12,14-15H,1-6H3,(H,17,18)/t14-,15+/m0/s1 |
Clave InChI |
ZHHSLPRMDJMOOH-LSDHHAIUSA-N |
SMILES isomérico |
CC(C)[Si](C(C)C)(C(C)C)O[C@@H]1[C@@H](NC1=O)C2=CC=CS2 |
SMILES canónico |
CC(C)[Si](C(C)C)(C(C)C)OC1C(NC1=O)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4,4-Bis(methoxymethyl)-2-methylcyclopentyl]ethan-1-one](/img/structure/B12545702.png)
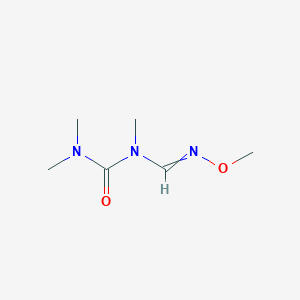
![2-{(E)-[(4-Methoxyphenyl)imino]methyl}-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12545721.png)
![Furo[3,4-c]pyridin-3(1H)-one, 4-methoxy-1,1-dimethyl-](/img/structure/B12545722.png)

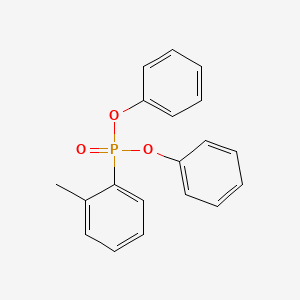

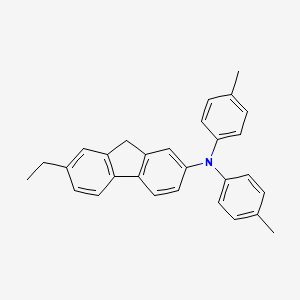
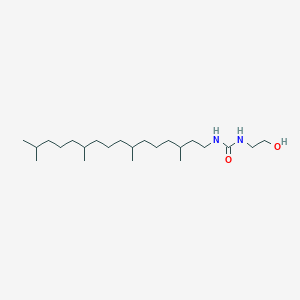
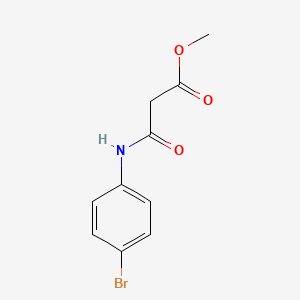
![4-Methyl-N-[1-(naphthalen-2-yl)propyl]benzene-1-sulfonamide](/img/structure/B12545790.png)
![Benzonitrile, 4-[[(4-bromophenyl)imino]methyl]-](/img/structure/B12545797.png)
![Bis{4-[4-nitro-2-(trifluoromethyl)phenoxy]phenyl}methanone](/img/structure/B12545801.png)
